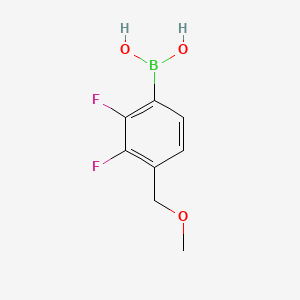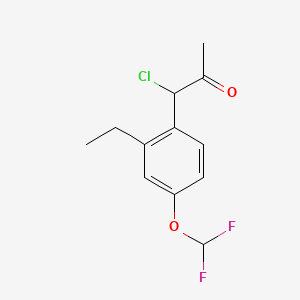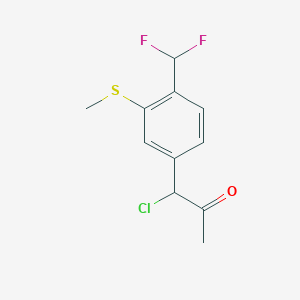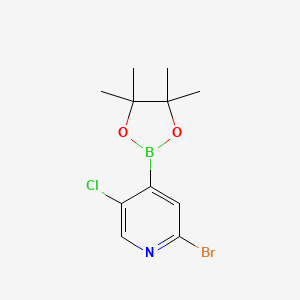
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a phenyl ring, along with a boronic acid functional group.
Métodos De Preparación
The synthesis of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Análisis De Reacciones Químicas
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles in the presence of appropriate catalysts.
Suzuki-Miyaura Coupling: This is the most significant reaction involving this compound, where it forms carbon-carbon bonds with aryl or vinyl halides.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: This compound can be used to modify biomolecules for various biological studies.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,3-Difluoro-4-(methoxymethyl)phenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparación Con Compuestos Similares
2,3-Difluoro-4-(methoxymethyl)phenylboronic acid can be compared with other similar compounds such as:
Phenylboronic acid: This compound lacks the fluorine and methoxymethyl groups, making it less reactive in certain reactions.
2,3-Difluoro-4-methoxyphenylboronic acid: This compound is similar but lacks the methoxymethyl group, which can affect its reactivity and applications.
2,3-Difluoro-4-(pentyloxy)phenylboronic acid: This compound has a longer alkoxy chain, which can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H9BF2O3 |
|---|---|
Peso molecular |
201.97 g/mol |
Nombre IUPAC |
[2,3-difluoro-4-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-14-4-5-2-3-6(9(12)13)8(11)7(5)10/h2-3,12-13H,4H2,1H3 |
Clave InChI |
HWEXIMRRXALFTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C=C1)COC)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(Methylsulfonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane hydrochloride](/img/structure/B14033952.png)
![6-Bromo-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B14033953.png)




![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)



![1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B14034020.png)
